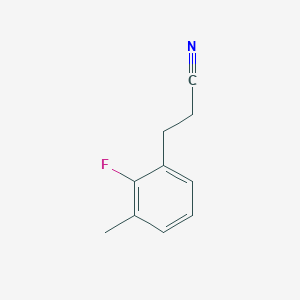
2-Fluoro-3-methylphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylphenylpropanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom and a methyl group attached to a benzene ring, along with a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylphenylpropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-methylphenylpropanenitrile largely depends on its functional groups. The nitrile group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of different products. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
2-Fluorobenzonitrile: Lacks the methyl group, making it less sterically hindered.
3-Methylbenzonitrile: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoro-4-methylbenzonitrile: Similar structure but with the methyl group in a different position, affecting its reactivity.
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
3-(2-fluoro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-2-5-9(10(8)11)6-3-7-12/h2,4-5H,3,6H2,1H3 |
Clé InChI |
RJKCYOHUVMMONA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


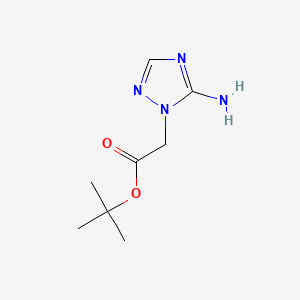
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
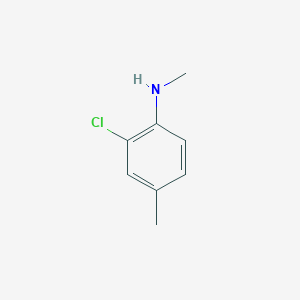
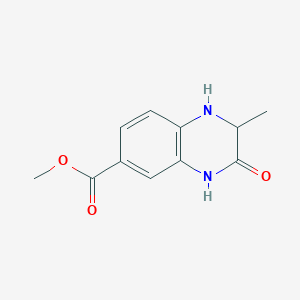

![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
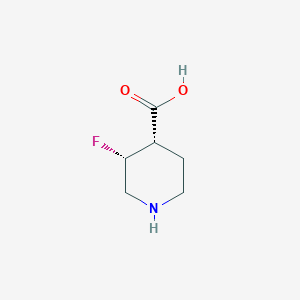

![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
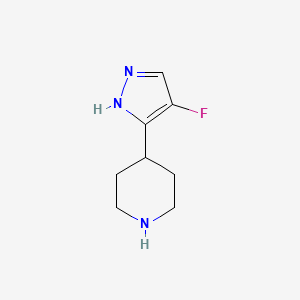


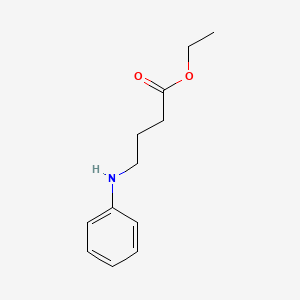
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
